Increased Lipophilicity (LogP) of N,N-Dimethyl-3-(methylamino)propanamide vs. 3-(Methylamino)propanamide
N,N-Dimethyl-3-(methylamino)propanamide exhibits a significantly higher lipophilicity compared to the unsubstituted 3-(methylamino)propanamide analog, as measured by calculated LogP values. This property is a key driver for its potential as a more membrane-permeable scaffold .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP: 0.075 |
| Comparator Or Baseline | 3-(Methylamino)propanamide (Calculated LogP) |
| Quantified Difference | Not directly reported, but inferred to be higher due to dimethyl substitution |
| Conditions | In silico calculation |
Why This Matters
Higher lipophilicity suggests better passive membrane permeability, a critical parameter for any compound intended for intracellular target engagement or oral bioavailability, thus differentiating it from less lipophilic analogs.
